2-(2-Naphthalen-1-yloxyethyl)benzotriazole
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Overview
Description
2-(2-Naphthalen-1-yloxyethyl)benzotriazole is a compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their versatile applications in various fields, including medicinal chemistry, material science, and industrial applications. This compound, in particular, features a naphthalene moiety linked to a benzotriazole core through an ethoxy bridge, which imparts unique physicochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Naphthalen-1-yloxyethyl)benzotriazole typically involves the reaction of 2-naphthol with 2-chloroethylbenzotriazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Naphthalen-1-yloxyethyl)benzotriazole undergoes various chemical reactions, including:
Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.
Reduction: The benzotriazole ring can be reduced under specific conditions to form dihydrobenzotriazole derivatives.
Substitution: The ethoxy bridge can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydrobenzotriazole derivatives.
Substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
2-(2-Naphthalen-1-yloxyethyl)benzotriazole has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized as a corrosion inhibitor and UV stabilizer in materials science
Mechanism of Action
The mechanism of action of 2-(2-Naphthalen-1-yloxyethyl)benzotriazole involves its interaction with various molecular targets. The benzotriazole moiety can form strong π-π stacking interactions and hydrogen bonds with enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
Benzotriazole: The parent compound, known for its corrosion inhibition properties.
2-(2-Naphthalen-1-yloxyethyl)benzimidazole: Similar structure but with a benzimidazole core.
2-(2-Naphthalen-1-yloxyethyl)benzothiazole: Similar structure but with a benzothiazole core.
Uniqueness: 2-(2-Naphthalen-1-yloxyethyl)benzotriazole is unique due to its specific combination of the naphthalene and benzotriazole moieties, which imparts distinct physicochemical properties and a broad range of applications in various fields .
Properties
IUPAC Name |
2-(2-naphthalen-1-yloxyethyl)benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-2-8-15-14(6-1)7-5-11-18(15)22-13-12-21-19-16-9-3-4-10-17(16)20-21/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQJUTCQIZFTTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCN3N=C4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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